molecular formula C9H13NO B169316 3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS No. 1006-26-4

3,4-diethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B169316
CAS RN: 1006-26-4
M. Wt: 151.21 g/mol
InChI Key: AUYWSUQOZBWQFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product.


Molecular Structure Analysis

The molecular formula of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is C7H9NO . Its average mass is 123.152 Da and its monoisotopic mass is 123.068413 Da .


Chemical Reactions Analysis

The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives, in aluminum and zinc complexes.


Physical And Chemical Properties Analysis

The molecular weight of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . It is a solid substance .

Scientific Research Applications

1. Synthesis of High Nuclearity Single Molecule Magnets

3,4-diethyl-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity single molecule magnets. A study by Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

2. Development of Anticancer Drug Intermediates

The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Wang et al. (2017) established a rapid synthetic method for this compound, demonstrating its potential in drug development (Wang et al., 2017).

3. Efficient Synthesis of Pyrrole-2-carbaldehyde Derivatives

Wu et al. (2018) presented an efficient method for synthesizing pyrrole-2-carbaldehyde skeletons, which are structurally similar to 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Their method involves oxidative annulation and Csp3-H to C═O oxidation, providing a scalable approach for creating these derivatives (Wu et al., 2018).

4. Synthesis of Diverse Pyrrole Derivatives

The compound has also been used in the synthesis of diverse pyrrole derivatives. Ni et al. (2016) developed a method for creating thiophene and 1H-pyrrole products via an amine-catalyzed cascade annulation and aromatization sequence (Ni et al., 2016).

5. Exploration of 3-Fluoropyrroles

Research into 3-fluoropyrroles, which are structurally related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, provides insights into the synthesis of fluorinated pyrroles. Surmont et al. (2009) described a new methodology for preparing 3-fluorinated pyrroles, which could have implications for the synthesis and applications of similar pyrrole derivatives (Surmont et al., 2009).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrole-2-carboxaldehydes have been isolated from many fungi, plants, and microorganisms . A recent report concerning the use of pyrrole-2-carboxaldehydes as biomarkers has indicated that pyrrole-2-carboxaldehydes may have other future possible uses .

properties

IUPAC Name

3,4-diethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYWSUQOZBWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326880
Record name 3,4-diethyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethyl-1H-pyrrole-2-carbaldehyde

CAS RN

1006-26-4
Record name 3,4-diethyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethylformamide (DMF) (11.2 mL, 144.5 mmol) was cooled to 10° C. in an ice bath, and the purified phosphorous oxychloride (18.5 mL, 144.5 mmol) was added over 15 minutes, while maintaining the temperature between 10 and 20° C. The ice bath was removed and the solidified complex was allowed to warm to room temperature. Dichloroethane (10 mL) was added to the solid, which was heated to 30° C. to facilitate dissolution. The mixture was stirred for 10 minutes while additional dichloroethane (23 mL) was added, and the resulting solution was cooled in an ice bath. 3,4-Diethylpyrrole (16.2 g, 131.4 mmol) was dissolved in 33 mL of dichloroethane and added dropwise over the course of 30 minutes to the cooled solution, with vigorous stirring. The ice bath was then removed, and the solution was heated to reflux and stirred at reflux for 10 minutes, after which it was cooled to room temperature. Sodium acetate (64.9 g, 790.9 mmol) dissolved in deionized water (133 mL) was added to the resulting reaction mixture while maintaining the temperature of the reaction below 30° C. The resulting two-part mixture was heated to reflux while maintaining vigorous stirring. The mixture, which had become deep brown upon addition of pyrrole, now turned dark magenta. The mixture was stirred at reflux for 15 minutes. Upon cooling to room temperature, the mixture was separated, and the combined organic layers were washed (3×) with sodium bicarbonate solution (50 mL), dried, and filtered, and the solvent was removed under reduced pressure. The resulting oil was dried overnight under vacuum to give 3,4-diethyl-2-formylpyrrole, the compound of formula (2), in 70.9% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Liang, K Eda, T Okazoe, A Wada, N Mori… - The Journal of …, 2021 - ACS Publications
The Vilsmeier reagent (VR), first reported a century ago, is a versatile reagent in a variety of organic reactions. It is used extensively in formylation reactions. However, the synthesis of …
Number of citations: 19 pubs.acs.org

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